5-Amino-1-chloro-4-bromoisoquinoline
Description
5-Amino-1-chloro-4-bromoisoquinoline is a halogenated and aminated isoquinoline derivative. Its structure features a chloro substituent at position 1, a bromo group at position 4, and an amino group at position 5. Isoquinoline derivatives are widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis and as ligands in catalysis.
Properties
Molecular Formula |
C9H6BrClN2 |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
4-bromo-1-chloroisoquinolin-5-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H,12H2 |
InChI Key |
PQVZYFARQIZFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CN=C2Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Isoquinoline Derivatives
Key Findings:
The amino group at position 5 improves solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen-bonding capacity, a trait shared with 5-Amino-1-chloroisoquinoline .
Biological and Synthetic Relevance: Halogenated isoquinolines like 1-Bromo-4-chloroisoquinoline are often intermediates in drug discovery, where bromo substituents facilitate late-stage functionalization . Amino-substituted derivatives (e.g., 5-Amino-1-chloroisoquinoline) are prioritized in medicinal chemistry for their ability to interact with biological targets via H-bonding .
Limitations in Data Availability: Direct experimental data (e.g., melting points, spectral data) for this compound are absent in the provided evidence. Predictions are based on analogs like 5-Amino-1-chloroisoquinoline and 1-Bromo-4-chloroisoquinoline.
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